1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Properties
IUPAC Name |
[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] 1-methyl-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O3S/c1-23-13(25)6-5-11(22-23)15(26)27-9-7-24(8-9)16-21-14-10(17(18,19)20)3-2-4-12(14)28-16/h2-6,9H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBXOOLOEBVYSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound notable for its unique structure and potential biological activities. This compound integrates several pharmacological features that suggest it may have applications in medicinal chemistry, particularly in the treatment of various diseases, including cancer and microbial infections.
Structural Overview
The compound's structure consists of:
- Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's biological activity.
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
- Dihydropyridazine moiety : Imparts additional pharmacological properties.
Anticancer Properties
Recent studies have indicated that benzothiazole derivatives, including those similar to the target compound, exhibit significant anticancer activities. For instance, compounds with similar structures have been shown to inhibit the FOXM1 transcription factor, which is crucial for cancer progression. In vitro studies demonstrated that certain derivatives significantly reduced cell proliferation in breast cancer cell lines at lower concentrations compared to established drugs .
Antimicrobial Activity
The presence of the azetidine and benzothiazole frameworks suggests potential antimicrobial properties. Research has shown that compounds with these structural features often exhibit moderate to strong antimicrobial activity against various pathogens. For example, benzothiazole derivatives have been documented to possess antibacterial and antifungal effects .
Case Studies
-
Inhibition of FOXM1 :
- A study focusing on benzothiazole derivatives found that specific compounds effectively inhibited FOXM1 in MDA-MB-231 breast cancer cells, leading to decreased cell viability and migration .
- Molecular docking studies revealed favorable binding interactions between these compounds and the FOXM1-DNA binding domain, suggesting a mechanism for their anticancer effects.
-
Antimicrobial Efficacy :
- A comparative analysis of similar compounds indicated that those containing the trifluoromethyl group demonstrated enhanced antimicrobial activity compared to their non-fluorinated counterparts .
- In vitro tests showed significant inhibition of bacterial growth, reinforcing the potential of this compound as a lead for antibiotic development.
Data Tables
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(4-Fluorobenzothiazol-2-yl)azetidin | Fluorobenzothiazole moiety | Moderate antimicrobial activity | Lacks trifluoromethyl group |
| 4-Methylthiadiazole | Simple thiadiazole structure | Antimicrobial properties | No azetidine ring |
| 2-(Trifluoromethyl)-1,3-benzothiazole | Trifluoromethyl group present | Antioxidant activity | No azetidine or carboxylate functionality |
| 1-(Benzo[d]thiazol-2-yl)azetidin | Similar azetidine structure | Limited biological studies available | Absence of trifluoromethyl and carboxylate groups |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:
- Azetidine ring formation : Cyclization of precursors using reagents like ammonium persulfate (APS) under controlled conditions .
- Trifluoromethyl benzothiazole coupling : Suzuki-Miyaura cross-coupling or nucleophilic substitution to introduce the trifluoromethyl group .
- Esterification : Activation of the pyridazine carboxylate using carbodiimide-based coupling agents (e.g., DCC) . Methodological challenges include optimizing reaction yields (e.g., ~40–60% in multi-step protocols) and avoiding byproducts from the reactive trifluoromethyl group .
Q. How is structural characterization performed for this compound?
A combination of spectroscopic and crystallographic techniques is used:
- NMR : and NMR confirm the trifluoromethyl group and azetidine ring geometry .
- X-ray crystallography : Resolves stereochemistry, as seen in analogous benzothiazole-azetidine structures (e.g., bond angles of 112.3° for the azetidine ring) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 477.4) .
Q. What preliminary biological activities have been reported for similar compounds?
Structural analogs exhibit:
- Antimicrobial activity : MIC values of 8–16 µg/mL against S. aureus for benzothiazole-pyridazine hybrids .
- Enzyme inhibition : IC of 1.2 µM against COX-2 for trifluoromethyl-containing heterocycles .
- Cytotoxicity : EC of 12.5 µM in HeLa cells for related azetidine derivatives .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
Key SAR insights from analogs include:
Computational docking (e.g., AutoDock Vina) predicts binding to kinase domains (ΔG = -9.2 kcal/mol), suggesting prioritization of substituents with hydrogen-bonding capacity .
Q. What experimental strategies resolve contradictions in reported biological data?
Discrepancies in IC values (e.g., 1.2 µM vs. 5.6 µM for COX-2 inhibition) may arise from assay conditions. Mitigation strategies include:
Q. How can computational modeling predict pharmacokinetic properties?
Tools like SwissADME and MOLPROPERTY predict:
- LogP : ~3.1 (indicating moderate lipophilicity) .
- BBB permeability : Low (logBB = -1.2), suggesting limited CNS activity .
- Metabolic hotspots : Trifluoromethyl group resists CYP450 oxidation, while the ester bond is prone to hydrolysis . Experimental validation via hepatic microsome assays (e.g., t = 45 min in human liver microsomes) aligns with predictions .
Q. What strategies improve synthetic yield in large-scale preparations?
Critical factors include:
- Catalyst optimization : Palladium-based catalysts (e.g., Pd(PPh)) for benzothiazole coupling (yield increase from 50% to 75%) .
- Solvent selection : Polar aprotic solvents (DMF or DMSO) enhance azetidine ring stability at high temperatures .
- Purification : Gradient flash chromatography (hexane:EtOAc) resolves diastereomers in multi-gram syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
